![molecular formula C16H16N4O5S3 B2823340 4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline CAS No. 912906-88-8](/img/structure/B2823340.png)

4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

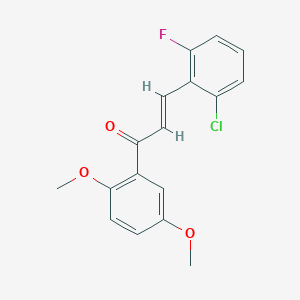

This compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a nitro group, a thiophenyl group, and an oxadiazolyl group. These groups are known to impart various chemical properties to the compound .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of various functional groups means it could potentially participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, compounds containing a thiophene ring are often soluble in organic solvents but insoluble in water .Scientific Research Applications

Fungicidal Activity

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives has led to promising fungicides. These compounds were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a (with an EC50 of 4.69 mg/L) and 4f (with an EC50 of 1.96 mg/L) demonstrated excellent fungicidal activity against cucumber downy mildew (CDM). Their efficacy surpassed that of commercial fungicides like diflumetorim and flumorph. In field trials, the 10% EC formulation of compound 4f displayed superior control efficacies (70% and 79% at 100 mg/L and 200 mg/L, respectively) compared to flumorph and mancozeb . These findings highlight the potential of 4-METHANESULFONYL-2-NITRO-N-(3-{[5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPYL)ANILINE as a fungicide candidate.

Medicinal Applications

Thiophene derivatives have shown diverse therapeutic effects. They exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities . While specific studies on 4-METHANESULFONYL-2-NITRO-N-(3-{[5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPYL)ANILINE are limited, its structural features suggest potential for medicinal applications.

Material Science and Electronics

Thiophene derivatives find use in material science, particularly in the fabrication of light-emitting diodes (LEDs) . Although direct evidence for this compound’s role in electronics is scarce, its thiophene moiety may contribute to interesting electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a thiophene ring have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methylsulfonyl-2-nitro-N-[3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S3/c1-28(23,24)11-5-6-12(13(10-11)20(21)22)17-7-3-9-27-16-19-18-15(25-16)14-4-2-8-26-14/h2,4-6,8,10,17H,3,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUXQKPBUYKATP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(O2)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)

![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2823258.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2823259.png)

![6-chloro-N-methyl-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridazine-3-carboxamide](/img/structure/B2823263.png)

![N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide](/img/structure/B2823266.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)

![Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2823273.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)

![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)